molecular formula C24H48O2 B089687 6-Methylheptyl palmitate CAS No. 106-05-8

6-Methylheptyl palmitate

Cat. No. B089687
CAS RN: 106-05-8
M. Wt: 368.6 g/mol
InChI Key: CJSPFDQEYQBDNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Methylheptyl palmitate involves various chemical processes, including esterification and transesterification reactions. For instance, the synthesis of fatty acid methyl ester from high- and low-acid-content crude palm oil and karanj oil over a calcium-lanthanum-aluminum mixed-oxides catalyst shows a process that might be applicable in synthesizing related esters, achieving high FAME yield under specific conditions (Syamsuddin, Murat, & Hameed, 2016).

Molecular Structure Analysis

The molecular structure of compounds akin to 6-Methylheptyl palmitate, such as various fatty acid esters, can be elucidated using spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR. These methods help in confirming the molecular structures and understanding the spatial arrangement and connectivity of atoms within the molecule.

Chemical Reactions and Properties

Compounds similar to 6-Methylheptyl palmitate undergo various chemical reactions, including those influenced by their ester groups. For example, the anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models demonstrates the biological reactions and potential applications of palmitate esters in medical research (Saeed et al., 2012).

Scientific Research Applications

Anti-inflammatory Activity

Palmitate and its derivatives, such as methyl palmitate (MP) and ethyl palmitate (EP), have demonstrated anti-inflammatory activity in various experimental models. These compounds have been found to reduce inflammation by inhibiting inflammatory cell activation, decreasing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and mitigating histopathological changes in tissues. This suggests their potential application in researching inflammatory diseases and developing anti-inflammatory therapies (Saeed et al., 2012).

Antifibrotic Effects

The antifibrotic effects of methyl palmitate have been studied, showing promise in the treatment of diseases characterized by tissue fibrosis. In models of lung fibrosis induced by silica, methyl palmitate reduced collagen deposition and improved histopathological outcomes. This indicates potential applications in studying and treating fibrotic diseases (Sharawy et al., 2013).

Biofuel Production

Research on palmitic acid-based esters has explored their effects on the pour point of palm oil methyl esters, a key property for biodiesel performance. The synthesis and characterization of these esters contribute to the development of biofuels with improved low-temperature properties, highlighting an application in renewable energy research (Cheah Han Sern et al., 2008).

Lipid Metabolism and Disease

Studies have investigated the role of palmitate in lipid metabolism and its implications for diseases like diabetes and obesity. Palmitate-induced alterations in gene expression related to lipid metabolism have been linked to the development of insulin resistance, suggesting an area of research in metabolic disorders (Briaud et al., 2001).

Pharmaceutical and Cosmetic Applications

Palmitate derivatives have been studied for their potential in drug delivery systems and cosmetic formulations. The synthesis and characterization of starch palmitate, for example, demonstrate applications in creating hydrophobic coatings and enhancing the delivery of hydrophobic drugs (Lu et al., 2012).

Safety And Hazards

The safety information for 6-Methylheptyl palmitate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

6-methylheptyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSPFDQEYQBDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909862
Record name 6-Methylheptyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylheptyl palmitate

CAS RN

106-05-8, 1341-38-4
Record name 6-Methylheptyl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylheptyl palmitate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid isooctyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylheptyl hexadecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylheptyl palmitate
Source European Chemicals Agency (ECHA)
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Record name Isooctyl palmitate
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